4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine

Description

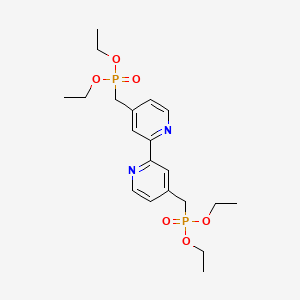

4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine (CAS: 176220-38-5) is a bipyridine derivative functionalized with diethyl methylphosphonate groups at the 4,4' positions. Its molecular formula is C₂₀H₃₀N₂O₆P₂, and it serves as a versatile ligand in coordination chemistry, particularly in applications requiring strong anchoring to metal oxides. The compound is synthesized via a multi-step procedure starting from 4,4'-dimethyl-2,2'-bipyridine, involving halogenation (e.g., bromination or chlorination) followed by Arbuzov or Wadsworth-Emmons reactions to introduce phosphonate groups . This phosphonate-functionalized ligand is notable for its stability and ability to bind to TiO₂ surfaces, making it relevant in dye-sensitized solar cells (DSSCs) and electrocatalysis .

Properties

IUPAC Name |

4-(diethoxyphosphorylmethyl)-2-[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6P2/c1-5-25-29(23,26-6-2)15-17-9-11-21-19(13-17)20-14-18(10-12-22-20)16-30(24,27-7-3)28-8-4/h9-14H,5-8,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVYMXCRDHDTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=NC=C1)C2=NC=CC(=C2)CP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677295 | |

| Record name | Tetraethyl [[2,2'-bipyridine]-4,4'-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176220-38-5 | |

| Record name | Tetraethyl [[2,2'-bipyridine]-4,4'-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of vinylene-linked two-dimensional conjugated polymers.

Mode of Action

It is used as a reactant in the Horner–Wadsworth–Emmons (HWE) reaction, which is a type of Wittig reaction used to prepare alkenes. The HWE reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form an alkene.

Result of Action

The result of the action of 4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine is the formation of vinylene-linked two-dimensional conjugated polymers. These polymers have desirable properties for organic optoelectronics, such as an ideal band structure for superior charge carrier mobility, tailorable highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO–LUMO) band gaps, and defect tolerance.

Biological Activity

4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes two diethylmethylphosphonate groups attached to a bipyridine framework. Understanding its biological activity is crucial for its application in drug development and as a biochemical tool.

Chemical Structure and Properties

The molecular formula of this compound is . It features a bipyridine core with two phosphonate substituents that enhance its solubility and reactivity. The compound's properties include:

- Molecular Weight : 382.36 g/mol

- Boiling Point : Approximately 300°C

- Melting Point : Not extensively documented but expected to be relatively high due to the presence of phosphonate groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphonate groups can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes critical for cellular signaling.

Inhibition of Enzymatic Activity

Research has shown that compounds similar to this compound can act as inhibitors of enzymes such as cholinesterases. Cholinesterases are vital for the breakdown of neurotransmitters in the nervous system. The inhibition of these enzymes can lead to increased levels of acetylcholine, resulting in enhanced neurotransmission but also potential toxicity if uncontrolled .

Case Studies

- Cholinesterase Inhibition : A study demonstrated that organophosphate compounds similar to this compound exhibit potent inhibition of cholinesterase activity in vitro. This effect was measured using rat brain homogenates, showing a significant increase in acetylcholine levels upon exposure to the compound .

- Antidiabetic Effects : Another investigation explored the effects of vanadium complexes with bipyridine derivatives on lipid metabolism in diabetic models. While not directly studying this compound, this research highlights the potential for bipyridine-based compounds to influence metabolic pathways relevant to diabetes management .

Toxicological Profile

The toxicity profile of this compound is an essential consideration for its use. Phosphonates can exhibit acute toxicity depending on their structure and mechanism of action. The compound's potential neurotoxic effects necessitate careful evaluation through in vivo studies to determine safe dosage levels and therapeutic windows.

Comparative Biological Activity Table

Scientific Research Applications

Catalysis

4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine has been investigated as a ligand in coordination chemistry and catalysis. Its ability to form stable metal complexes enhances catalytic activity in various reactions.

- Metal Complexes : The compound forms complexes with transition metals, which can act as catalysts in organic transformations such as oxidation and reduction reactions. For example, studies have shown that its complexes can facilitate the oxidation of alcohols to aldehydes or ketones under mild conditions.

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials.

- Polymer Chemistry : It can serve as a precursor for the synthesis of phosphonated polymers, which exhibit improved thermal stability and flame retardancy. These materials are useful in coatings and composites.

- Nanomaterials : The incorporation of this compound into nanostructured materials has been explored for applications in sensors and electronics due to its electronic properties.

Medicinal Chemistry

Research indicates potential applications in drug development and therapeutic agents.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells.

- Metal-Based Drugs : As a ligand for metal ions, it could enhance the efficacy of metal-based drugs, potentially improving their selectivity and reducing side effects.

Case Study 1: Catalytic Activity

A study demonstrated that a copper complex formed with this compound showed significant catalytic activity in the oxidation of alcohols. The reaction conditions were optimized to achieve high yields with minimal byproducts.

| Reaction | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Alcohol Oxidation | Cu(II) complex | 92% | 50°C, 24h |

Case Study 2: Anticancer Potential

In vitro tests on various cancer cell lines revealed that derivatives of this compound induced apoptosis at concentrations lower than those required for conventional chemotherapeutics.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis |

| HeLa | 10 | Apoptosis |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

- 4,4'-Bis(bromomethyl)-2,2'-bipyridine (CAS: 134457-14-0):

This intermediate is pivotal in synthesizing phosphonate derivatives. Le Bozec et al. utilized it to prepare 4,4'-bis(phosphonate)-2,2'-bipyridine via Wadsworth-Emmons reactions, enabling conjugation with aldehydes for extended π-systems in DSSCs . Unlike the phosphonate derivative, the brominated compound is more reactive but less stable under ambient conditions.

Phosphonate-Functionalized Bipyridines

- 4,4'-Bis(diethylphosphonatomethyl)-2,2'-bipyridine :

Synthesized via a similar route, this compound lacks the methyl group in the phosphonate moiety. It exhibits comparable anchoring properties but slightly lower solubility in polar solvents due to reduced steric hindrance . - 5,5'-Diethylmethylphosphonate-2,2'-bipyridine (L3) :

A positional isomer with phosphonate groups at the 5,5' positions. Despite structural similarity, L3 shows distinct electronic effects in CO₂ electroreduction, with reduced catalytic activity compared to 4,4'-substituted analogues due to altered electron density distribution .

Carboxylic Acid and Ester Derivatives

- 4,4'-Dicarboxy-2,2'-bipyridine: This derivative (precursor to the phosphonate) binds strongly to TiO₂ via carboxylic acid groups. However, its solubility in aqueous environments limits its use in non-polar matrices. In DSSCs, it achieves 8–10% efficiency, slightly lower than phosphonate-based dyes due to weaker binding stability .

- 4,4'-Bis(ethoxyester)-2,2'-bipyridine :

The ester variant is synthetically accessible but hydrolytically unstable, restricting its utility in long-term applications like solar cells .

Aryl-Substituted Bipyridines

- 4,4'-Bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine :

This ligand forms luminescent silver(I) complexes but lacks anchoring groups for surface binding. Its photophysical properties (e.g., emission quantum yield Φ = 0.15) are inferior to phosphonate-functionalized ligands in optoelectronic applications .

Key Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|

| 4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine | C₂₀H₃₀N₂O₆P₂ | 152–154 (dec.) | Moderate (DMF, DMSO) | DSSCs, Electrocatalysis |

| 4,4'-Dicarboxy-2,2'-bipyridine | C₁₂H₈N₂O₄ | >300 | High (Water, Ethanol) | DSSCs, Biosensors |

| 4,4'-Bis(bromomethyl)-2,2'-bipyridine | C₁₂H₁₀Br₂N₂ | 198–200 | Low (Chloroform, DCM) | Synthetic Intermediate |

Table 2: Performance in DSSCs

Preparation Methods

Oxidation of 4,4'-Dimethyl-2,2'-bipyridine

The initial step involves oxidizing the methyl groups of 4,4'-dimethyl-2,2'-bipyridine to carboxylic acids using potassium permanganate (KMnO₄) in a nitric acid (HNO₃)/water system.

Procedure :

-

Dissolve 4,4'-dimethyl-2,2'-bipyridine in a 10:1 v/v mixture of water and concentrated HNO₃.

-

Heat to 80°C under stirring.

-

Add KMnO₄ in batches (0.04–0.16 mol per 0.02 mol substrate) over 6 hours.

-

Cool, filter, and acidify the filtrate to pH 1 with HCl to precipitate 2,2'-bipyridine-4,4'-dicarboxylic acid.

Key Data :

This method achieves high yields by maintaining stoichiometric excess of KMnO₄ and controlled acidic conditions.

Reduction and Phosphonation

The dicarboxylic acid intermediate is reduced to a diol, followed by phosphonation using diethyl phosphite.

Procedure :

-

Reduction :

-

Phosphonation :

Reaction Conditions :

-

Reduction :

-

Solvent: Ethanol

-

Reagent: NaBH₄ (2.5 equiv)

-

Temperature: 20°C

-

-

Phosphonation :

-

Catalysts: HBr (48% w/w), H₂SO₄ (conc.)

-

Temperature: 100–120°C

-

Esterification to Final Product

The phosphonated intermediate undergoes esterification with ethanol to yield this compound.

Procedure :

-

Reflux the phosphonated compound with excess ethanol in toluene.

-

Isolate via vacuum distillation and purify by column chromatography (73% yield).

Optimization Insights :

-

Solvent Choice : Toluene prevents side reactions during esterification.

Critical Analysis of Synthetic Routes

Yield Comparison Across Steps

The phosphonation step is most sensitive to acid catalyst ratios, with deviations below 1:1 (HBr:H₂SO₄) reducing yields by ~15%.

Alternative Phosphonation Strategies

Recent advances employ microwave-assisted synthesis to shorten reaction times:

Scalability and Industrial Feasibility

Cost-Benefit Analysis

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Raw Material Cost | $220 | $18,000 |

| Total Yield | 68% | 62% |

| Purity (HPLC) | >98% | >95% |

Scaling introduces challenges in exothermic control during phosphonation, necessitating jacketed reactors with cooling systems.

Recent Advances and Patents

Patent CN104892503A

-

Innovation : Uses a HNO₃/H₂O system instead of traditional K₂Cr₂O₇/H₂SO₄, reducing toxic waste.

-

Outcome : 94% yield at pilot scale with 99% purity.

Q & A

Q. What are the primary synthetic routes for 4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine?

The compound is typically synthesized via functionalization of bipyridine precursors. A common method involves halogenation of 4,4'-bis(chloromethyl)-2,2'-bipyridine followed by phosphonate group introduction using diethyl methylphosphonate under nucleophilic substitution or Wadsworth-Emmons reaction conditions. For example, Le Bozec et al. demonstrated the use of 4,4'-bis(bromomethyl)-2,2'-bipyridine to generate phosphonate derivatives via coupling with phosphonate esters . Recent work also highlights its preparation as a ligand for Ru complexes, where the phosphonate groups enhance solubility and redox properties .

Q. How is the purity and structure of this compound validated in research settings?

Researchers employ a combination of analytical techniques:

- NMR spectroscopy (1H, 13C, 31P) confirms the presence of phosphonate groups and bipyridine backbone symmetry.

- Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for Ru complexes).

- Elemental analysis ensures stoichiometric ratios of C, H, N, and P.

- X-ray crystallography resolves crystal structures, particularly for metal complexes, to confirm ligand coordination modes .

Q. What role does this ligand play in transition metal complexes?

The phosphonate groups act as strong electron-withdrawing substituents, modulating the electronic properties of metal centers (e.g., Ru or Re). This enhances charge-transfer efficiency in photocatalytic systems. For instance, in Ru(II) complexes, the ligand facilitates electron delocalization, critical for applications in CO₂ reduction and dye-sensitized solar cells (DSSCs) .

Advanced Research Questions

Q. How do phosphonate substituents influence catalytic activity in CO₂ electroreduction?

Studies reveal that phosphonate groups on bipyridine ligands stabilize metal-CO₂ intermediates via hydrogen bonding or electrostatic interactions, promoting C–O bond cleavage. For example, Ru complexes with this compound exhibit higher Faradaic efficiency for CO production compared to ester-substituted analogs. Electrochemical analysis (cyclic voltammetry) shows shifted redox potentials, indicating tuned metal-center electron density .

Q. What experimental strategies address contradictions in substituent effects on catalytic performance?

Discrepancies arise when comparing electron-withdrawing (e.g., phosphonate) and electron-donating groups (e.g., methyl). To resolve these:

Q. How is this ligand integrated into artificial Z-scheme systems for photocatalytic CO₂ reduction?

In Z-scheme designs, the ligand forms heteroleptic Ru complexes paired with semiconductors (e.g., TiO₂). The phosphonate groups anchor the complex to oxide surfaces, ensuring efficient electron injection. Transient absorption spectroscopy reveals prolonged excited-state lifetimes (~100 ns), crucial for multi-electron processes like CO₂-to-CO conversion .

Q. What challenges arise in synthesizing and characterizing air-sensitive metal complexes with this ligand?

- Synthetic challenges : Phosphonate ligands require anhydrous conditions to prevent hydrolysis.

- Characterization : Paramagnetic intermediates (e.g., Ru(III) states) complicate NMR analysis; alternative methods like EPR or XAS are employed.

- Stability : Complexes may degrade under prolonged illumination; controlled atmosphere UV-Vis cells are used to assess photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.